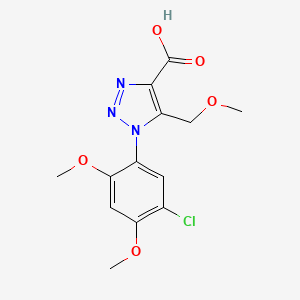
1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure ist eine synthetische organische Verbindung, die zur Klasse der Triazolderivate gehört. Triazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie weit verbreitet eingesetzt.
Herstellungsmethoden
Die Synthese von 1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure beinhaltet typischerweise mehrstufige Reaktionen, ausgehend von leicht verfügbaren Vorläufern. Die Syntheseroute umfasst oft:
Bildung des Triazolrings: Dies kann durch eine zwischen einem Azid und einem Alkin erreicht werden.
Einführung der Chlor- und Methoxygruppen: Diese funktionellen Gruppen werden normalerweise durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Industrielle Produktionsverfahren können die Optimierung dieser Schritte beinhalten, um die Ausbeute und Reinheit zu verbessern, oft unter Verwendung von Katalysatoren und kontrollierten Reaktionsbedingungen.
Vorbereitungsmethoden
The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.
Introduction of the chloro and methoxy groups: These functional groups are usually introduced through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure durchläuft verschiedene Arten chemischer Reaktionen:
Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Chlorgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, Lösungsmittel wie Dichlormethan oder Ethanol und Katalysatoren, um die Reaktionen zu erleichtern. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und antimykotische Eigenschaften.
Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als Therapeutikum für verschiedene Krankheiten zu untersuchen.
Industrie: Es wird bei der Entwicklung neuer Materialien und als Vorläufer bei der Synthese anderer wertvoller Verbindungen verwendet.
Wirkmechanismus
Der Mechanismus, durch den 1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure seine Wirkungen ausübt, beinhaltet Wechselwirkungen mit bestimmten molekularen Zielstrukturen. Der Triazolring ist bekannt dafür, mit Enzymen und Rezeptoren zu interagieren, wodurch ihre Aktivität möglicherweise gehemmt wird. Die Chlor- und Methoxygruppen können die Bindungsaffinität und Spezifität der Verbindung verbessern. Die genauen beteiligten Pfade hängen vom jeweiligen biologischen Kontext und den Zielmolekülen ab.
Wirkmechanismus
The mechanism by which 1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)-1,2,3-triazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The chloro and methoxy groups may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure kann mit anderen Triazolderivaten verglichen werden, wie z. B.:
- 1-(4-Chlorphenyl)-1H-1,2,3-triazol-4-carbonsäure
- 1-(3,5-Dimethoxyphenyl)-1H-1,2,3-triazol-4-carbonsäure
- 1-(2,4-Dichlorphenyl)-1H-1,2,3-triazol-4-carbonsäure
Diese Verbindungen weisen ähnliche Strukturmerkmale auf, unterscheiden sich jedoch in ihren funktionellen Gruppen, was ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Methoxymethylgruppe in 1-(5-Chlor-2,4-dimethoxyphenyl)-5-(Methoxymethyl)-1,2,3-triazol-4-carbonsäure kann einzigartige Eigenschaften verleihen, wie z. B. erhöhte Löslichkeit oder verbesserte biologische Aktivität.
Eigenschaften
Molekularformel |
C13H14ClN3O5 |
|---|---|
Molekulargewicht |
327.72 g/mol |
IUPAC-Name |
1-(5-chloro-2,4-dimethoxyphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C13H14ClN3O5/c1-20-6-9-12(13(18)19)15-16-17(9)8-4-7(14)10(21-2)5-11(8)22-3/h4-5H,6H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
XVANLIIYFJNSTB-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


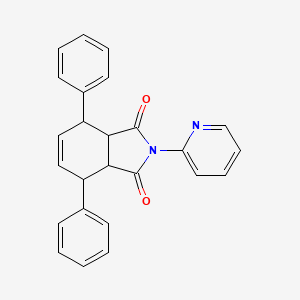

![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B12494691.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(3,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12494695.png)
![2-{[(Benzylsulfanyl)acetyl]amino}benzenesulfonic acid](/img/structure/B12494701.png)
![8-bromo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbonitrile 5,5-dioxide](/img/structure/B12494708.png)
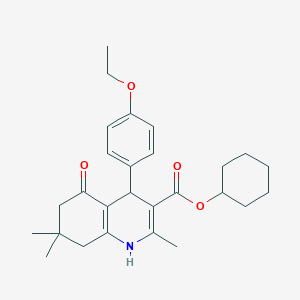
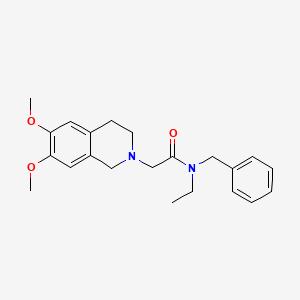
![N-[(5-methyl-2-furyl)methyl]-N-[3-(2-pyridinyloxy)propyl]amine](/img/structure/B12494720.png)
![4-chloro-N-[1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B12494726.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-methyl-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12494731.png)
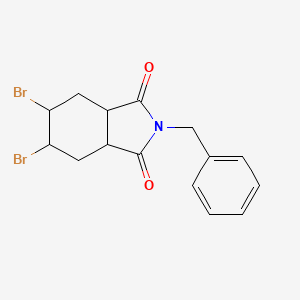
![4-chloro-N-{[5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B12494749.png)

